REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:12])[CH2:4][C:5]1[C:6]([CH3:11])=[N:7][NH:8][C:9]=1[CH3:10].C([O-])([O-])=O.[K+].[K+].[Br:19][C:20]1[CH:27]=[CH:26][C:23]([CH2:24]Br)=[CH:22][CH:21]=1>CC#N>[CH3:1][O:2][C:3](=[O:12])[CH2:4][C:5]1[C:9]([CH3:10])=[N:8][N:7]([CH2:24][C:23]2[CH:26]=[CH:27][C:20]([Br:19])=[CH:21][CH:22]=2)[C:6]=1[CH3:11] |f:1.2.3|
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Name
|
|
Quantity
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30.7 g
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Type
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reactant
|
Smiles
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COC(CC=1C(=NNC1C)C)=O
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Name
|
|
Quantity
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43.5 g
|
Type
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reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
38.6 g
|
Type
|
reactant
|
Smiles
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BrC1=CC=C(CBr)C=C1
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Name
|
|
Quantity
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500 mL
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Type
|
solvent
|
Smiles
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CC#N
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the reaction heated to reflux
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Type
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TEMPERATURE
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Details
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the reaction was cooled
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
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Details
|
the filtrate was then concentrated
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Type
|
CUSTOM
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Details
|
The residue was recrystallized from cyclohexane
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(CC=1C(=NN(C1C)CC1=CC=C(C=C1)Br)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 71.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |